

## Mesoxalaldehyde derivatives and analogs

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Compound of Interest		
Compound Name:	Mesoxalaldehyde	
Cat. No.:	B15497169	Get Quote

# **Chemical Synthesis and Methodologies**

The synthesis of **mesoxalaldehyde**-related heterocyclic derivatives often involves multi-step reactions commencing from commercially available starting materials. Key strategies include condensation reactions, cyclizations, and substitutions to build the desired molecular architecture.

#### **Synthesis of Quinoxaline Derivatives**

Quinoxaline scaffolds, particularly quinoxaline 1,4-dioxides, are recognized for their broad-spectrum biological activity.[1][2] A common synthetic route involves the reaction of an appropriate benzofuroxan with an enamine or β-dicarbonyl compound. Chalcones also serve as valuable intermediates in the synthesis of certain quinoxaline analogs.[1] The presence of the N-oxide moieties is often associated with enhanced biological properties.[1]

#### Synthesis of Benzoxazole Derivatives

Benzoxazole derivatives are of significant interest due to their activity as kinase inhibitors.[3] A typical synthesis pathway begins with the reaction of 2-aminophenol derivatives with carbon disulphide and potassium hydroxide in methanol to form 2-mercaptobenzoxazole intermediates.[3] These intermediates can then be further modified through substitution reactions to yield a library of target compounds.[3]

### **Synthesis of Oxoacetamide Derivatives**



N-substituted  $\alpha$ -ketoamides, or oxoacetamides, can be synthesized through a straightforward and efficient process. One reported method involves the direct reaction of salicylaldehyde derivatives with isocyanides in a solvent like dichloromethane (DCM) at room temperature, notably without the need for a catalyst or metal promoter.[4]

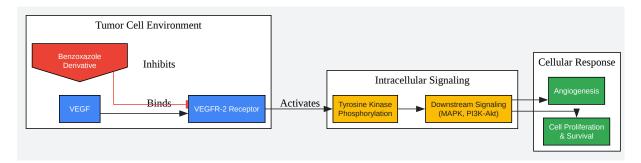
# **Biological Activity and Therapeutic Targets**

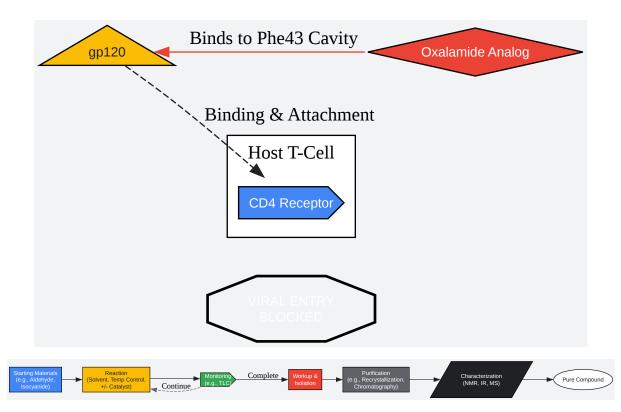
Derivatives based on these core structures exhibit a wide range of biological activities, making them attractive candidates for drug development in oncology, infectious diseases, and virology.

### **Anti-Cancer Activity via Kinase Inhibition**

Many heterocyclic compounds function by inhibiting key signaling pathways essential for cancer cell proliferation and survival. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase involved in angiogenesis, the process by which tumors form new blood vessels to obtain nutrients.[3] Benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking the angiogenesis pathway and representing a significant strategy in cancer therapy.[3]







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#### References

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